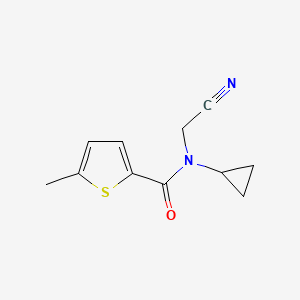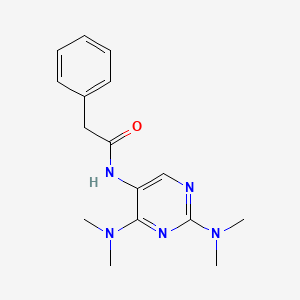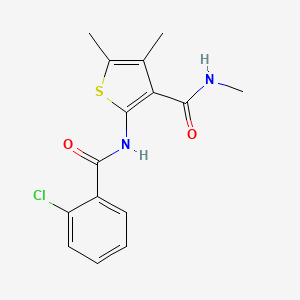
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide, also known as CT-3, is a synthetic cannabinoid. It was first synthesized in the 1970s by scientists at Pfizer. CT-3 is a potent agonist of the cannabinoid receptor CB1 and has been found to have potential therapeutic applications.
Wirkmechanismus
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide acts as a potent agonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of the CB1 receptor leads to a variety of physiological effects, including analgesia, appetite stimulation, and sedation.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to have analgesic properties, as it can reduce pain sensitivity in animal models. N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has also been found to lower intraocular pressure, making it a potential treatment for glaucoma. Additionally, N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide in lab experiments is its potency as a CB1 agonist. This allows for the study of the effects of CB1 activation on a variety of physiological processes. However, one limitation of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide is its potential toxicity. Studies have shown that high doses of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide can lead to liver toxicity in animal models.
Zukünftige Richtungen
There are several potential future directions for the study of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide. One area of research could be the development of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide analogs with improved therapeutic properties and reduced toxicity. Additionally, further research could be conducted on the potential therapeutic applications of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide, including its use in the treatment of chronic pain and glaucoma. Finally, the effects of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide on other physiological processes could be studied, including its potential effects on appetite regulation and cognition.
Synthesemethoden
The synthesis of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide involves the reaction of 5-methylthiophene-2-carboxylic acid with cyanomethylcyclopropane in the presence of a base. The reaction results in the formation of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has been studied for its potential therapeutic applications. It has been found to have analgesic properties and has been investigated for the treatment of chronic pain. N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has also been studied for its potential use in the treatment of glaucoma, as it has been found to lower intraocular pressure.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-2-5-10(15-8)11(14)13(7-6-12)9-3-4-9/h2,5,9H,3-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMQSHXZAINMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N(CC#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2634884.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2634886.png)


![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2634891.png)


![(4-((3-chlorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2634894.png)
![2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid](/img/structure/B2634896.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide](/img/structure/B2634905.png)
